molecular formula C17H16N2O3S B12197131 [(3,5-Dimethylisoxazol-4-yl)sulfonyl](4-phenylphenyl)amine

[(3,5-Dimethylisoxazol-4-yl)sulfonyl](4-phenylphenyl)amine

Cat. No.: B12197131
M. Wt: 328.4 g/mol
InChI Key: JLNTWMGSQVQVHO-UHFFFAOYSA-N
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Description

(3,5-Dimethylisoxazol-4-yl)sulfonylamine is a compound that features a sulfonamide group attached to a phenyl ring and an isoxazole ring Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethylisoxazol-4-yl)sulfonylamine typically involves the formation of the isoxazole ring followed by sulfonylation and subsequent attachment to the phenylamine. One common method involves the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions (e.g., NaHCO₃) at ambient temperature . This reaction can yield a mixture of 3,5-disubstituted isoxazoles and 3,4-disubstituted isoxazoles, which can be separated and purified.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of catalysts such as Cu(I) or Ru(II) in (3+2) cycloaddition reactions can be employed to enhance the efficiency of the synthesis . Additionally, metal-free synthetic routes are being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethylisoxazol-4-yl)sulfonylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamide derivatives and isoxazole-containing molecules, such as:

Uniqueness

(3,5-Dimethylisoxazol-4-yl)sulfonylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the isoxazole ring and the sulfonyl group allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C17H16N2O3S

Molecular Weight

328.4 g/mol

IUPAC Name

3,5-dimethyl-N-(4-phenylphenyl)-1,2-oxazole-4-sulfonamide

InChI

InChI=1S/C17H16N2O3S/c1-12-17(13(2)22-18-12)23(20,21)19-16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11,19H,1-2H3

InChI Key

JLNTWMGSQVQVHO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NC2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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